molecular formula C22H27N5O4 B2731704 ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 847366-53-4

ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2731704
CAS No.: 847366-53-4
M. Wt: 425.489
InChI Key: RYOURFHFWKVPNV-UHFFFAOYSA-N
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Description

The compound ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimidopurine derivative featuring a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural attributes include:

  • Substituents: A 3,5-dimethylphenyl group at position 9 and methyl groups at positions 1 and 6.
  • Ester moiety: An ethyl acetate group at position 3.
  • Functional groups: Two ketone groups at positions 2 and 4.

While direct molecular data (e.g., exact mass, NMR) for this compound are unavailable in the provided evidence, its structure can be inferred from closely related analogues (). For instance, replacing the 3,5-dimethylphenyl group with a 4-ethoxyphenyl yields a compound with a molecular formula of C₂₃H₂₇N₅O₅ and a monoisotopic mass of ~453.50 g/mol . The target compound’s molecular formula is likely C₂₁H₂₅N₅O₄ (estimated average mass: ~411.45 g/mol), assuming substitution patterns from and .

Properties

IUPAC Name

ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-6-31-17(28)12-27-20(29)18-19(24(5)22(27)30)23-21-25(10-15(4)11-26(18)21)16-8-13(2)7-14(3)9-16/h7-9,15H,6,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOURFHFWKVPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl acetate, dimethylphenyl derivatives, and pyrimidine-based intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH ranges to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has garnered attention for its potential as a therapeutic agent. Its unique structural features allow for interactions with biological targets that may lead to the development of new drugs.

Case Studies : Research has indicated that compounds within the pyrimidine and purine classes can exhibit anticancer properties. For instance:

  • A study demonstrated that similar pyrimidine derivatives inhibited tumor growth in specific cancer models through mechanisms involving apoptosis and cell cycle arrest .
  • Another investigation highlighted the compound's potential as an anti-inflammatory agent by modulating pathways associated with inflammation and immune response.

Pharmacology

Biological Interactions : The compound is studied for its interactions with various biological targets such as enzymes and receptors. These interactions are critical for understanding its pharmacological profile.

Mechanism of Action : this compound may function by binding to active sites on enzymes or receptors:

  • Inhibiting enzyme activity can lead to reduced substrate conversion and altered metabolic pathways.
  • Modulating receptor activity may influence signaling cascades associated with various physiological processes.

Materials Science

Development of Functional Materials : The unique chemical properties of this compound make it a candidate for developing new materials with specific functionalities.

Applications in Coatings and Polymers : The compound's structure could be utilized in creating advanced coatings or polymers that require specific thermal or chemical resistance properties. These applications are particularly relevant in industries focusing on protective coatings or specialty materials.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Case Studies
Medicinal ChemistryPotential therapeutic agentAnticancer properties demonstrated in related studies
PharmacologyInteraction with enzymes/receptorsModulates immune response pathways
Materials ScienceDevelopment of functional materialsPotential use in advanced coatings and polymers

Mechanism of Action

The mechanism of action of ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with three structurally related molecules from the evidence:

Parameter Target Compound Methyl Ester Analog 4-Ethoxyphenyl Analog Pyrimido[4,5-c]pyridazine Derivative
Core Structure Pyrimido[1,2-g]purine Pyrimido[2,1-f]purine Pyrimido[1,2-g]purine Pyrimido[4,5-c]pyridazine
Phenyl Substituent 3,5-Dimethylphenyl 3,5-Dimethylphenyl 4-Ethoxyphenyl N/A
Ester Group Ethyl Methyl Ethyl Ethyl
Molecular Formula C₂₁H₂₅N₅O₄ (estimated) C₂₀H₂₃N₅O₄ C₂₃H₂₇N₅O₅ (estimated) C₁₁H₁₄N₆O₄
Molecular Weight (g/mol) ~411.45 397.435 ~453.50 294.27 (calculated)
Melting Point Not reported Not reported Not reported >300°C
Key Functional Groups 2,4-Dioxo, 1,7-dimethyl 2,4-Dioxo, 1-methyl 2,4-Dioxo, 1,7-dimethyl 4,5-Dioxo, 7-amino
Key Observations:

The pyrimido[4,5-c]pyridazine core () lacks the purine moiety, reducing planarity and hydrogen-bonding capacity .

Substituent Effects :

  • The 3,5-dimethylphenyl group (target and ) enhances lipophilicity compared to the 4-ethoxyphenyl group (), which introduces an electron-donating ethoxy substituent .
  • The ethyl ester in the target and may improve metabolic stability over the methyl ester in .

Physicochemical Properties: The pyrimido[4,5-c]pyridazine derivative () exhibits exceptional thermal stability (mp >300°C), likely due to strong intermolecular hydrogen bonding from the amino and carbonyl groups .

Biological Activity

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a pyrimidine-purine hybrid structure with multiple substituents that may influence its biological interactions. The presence of the 3,5-dimethylphenyl group and the dioxo functional groups are particularly noteworthy as they may enhance the compound's bioactivity.

Molecular Formula

  • C : 22
  • H : 24
  • N : 4
  • O : 4

Molecular Weight

  • Approximately 392.44 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that related compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range (6.2 μM for HCT-116) .
CompoundCell LineIC50 (μM)
Compound AMCF-743.4
Compound BHCT-1166.2

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies on similar pyrimidine derivatives have shown that they can scavenge free radicals and inhibit lipid peroxidation . This activity is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various metabolic enzymes. It has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against a range of pathogens. For example:

  • Bacterial Inhibition : Certain analogs have demonstrated effective inhibition against pathogenic bacteria when tested in vitro .

Study on Structural Variants

A study focused on structural variants of pyrimidine derivatives highlighted their effectiveness against cancer cells and their mechanism involving apoptosis induction . The findings suggest that modifications in the substituents significantly impact biological activity.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles. However, further studies are necessary to fully understand the toxicity and side effects associated with this compound .

Q & A

Q. What are the common synthetic strategies for preparing ethyl 2-[...]acetate, and how can researchers validate intermediate steps?

The synthesis of pyrimido[1,2-g]purine derivatives typically involves multi-step reactions, including Suzuki-Miyaura couplings for aryl boronate intermediates (e.g., 3-methyl-4-boronate aniline) and amide couplings using reagents like HATU. For example, Pd(II) acetate and NaHCO₃ are used in cross-coupling reactions under sealed conditions (100°C, 3 hours) to form key intermediates . Intermediate validation relies on LCMS (e.g., m/z 254.1 [M+H]⁺) and HPLC retention time analysis (e.g., 1.57 minutes under SMD-TFA05 conditions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • LCMS/HPLC : To verify molecular weight (e.g., m/z 455.2 [M+H]⁺) and retention times .
  • Chromatography : Flash chromatography (hexane/acetate gradients) and Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) resolve stereoisomers .
  • NMR and X-ray crystallography : For resolving bond connectivity and disorder in crystal structures (mean C–C bond deviation: 0.004 Å) .

Q. What is the proposed mechanism of action for pyrimido[1,2-g]purine derivatives in biological systems?

These compounds interact with enzymes or receptors (e.g., kinases, GPCRs) via their pyrimidine and purine cores, modulating pathways such as anti-inflammatory or anti-cancer signaling. The 3,5-dimethylphenyl and ester groups enhance lipophilicity, facilitating membrane penetration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and stereoselectivity?

  • Temperature/pH control : Reactions at 0°C with gradual warming (e.g., HATU-mediated couplings) reduce side products .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligand systems (e.g., Catalyst A™) enhance cross-coupling efficiency .
  • Solvent selection : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran improves solubility of hydrophobic intermediates .

Q. How should contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-benzyl-triazolo[4,5-d]pyrimidine vs. thieno[2,3-d]pyrimidinones) to identify critical functional groups .
  • Theoretical alignment : Link discrepancies to receptor binding models or kinetic parameters (e.g., Kd, kon/koff) using molecular docking .

Q. What advanced computational or AI-driven methods can enhance the study of this compound?

  • COMSOL Multiphysics : Simulate reaction kinetics or diffusion-limited processes (e.g., membrane permeability) .
  • AI-driven experimental design : Use machine learning to predict optimal solvent/catalyst combinations or toxicity profiles .
  • End-to-end automation : Implement robotic platforms for high-throughput screening of derivatives .

Methodological Considerations

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Fragment-based libraries : Synthesize analogs with modified aryl (e.g., 4-ethylphenyl vs. 3,5-dimethylphenyl) or ester groups .
  • Biological assays : Test against isoform-specific targets (e.g., COX-2 vs. COX-1) to pinpoint selectivity .

Q. What strategies mitigate challenges in purifying multi-cyclic heteroaromatic compounds?

  • Gradient elution : Use hexane/acetone or dichloromethane/methanol gradients to separate polar byproducts .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/petroleum ether) for recrystallization .

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